molecular formula C5H13ClN4 B8179081 5-Azido-1-pentanamine HCl

5-Azido-1-pentanamine HCl

Cat. No.: B8179081
M. Wt: 164.64 g/mol
InChI Key: VAQZCVINXYATJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azido-1-pentanamine Hydrochloride is an organic compound with the molecular formula C5H13ClN4. It is a white to pale yellow solid that is soluble in water and some organic solvents. This compound is known for its stability at room temperature but should be handled with care due to its azide group, which can be potentially hazardous .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-1-pentanamine Hydrochloride typically involves the reaction of 5-chloropentylamine with sodium azide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with hydrochloric acid. The general reaction scheme is as follows:

5-chloropentylamine+sodium azide5-azidopentylamine+sodium chloride\text{5-chloropentylamine} + \text{sodium azide} \rightarrow \text{5-azidopentylamine} + \text{sodium chloride} 5-chloropentylamine+sodium azide→5-azidopentylamine+sodium chloride

The 5-azidopentylamine is then treated with hydrochloric acid to form 5-Azido-1-pentanamine Hydrochloride.

Industrial Production Methods: In an industrial setting, the production of 5-Azido-1-pentanamine Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Azido-1-pentanamine Hydrochloride undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkynes, copper(I) iodide catalyst.

Major Products:

Scientific Research Applications

5-Azido-1-pentanamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azido-1-pentanamine Hydrochloride primarily involves its azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and other applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

  • 4-Azidobutylamine Hydrochloride
  • 6-Azidohexylamine Hydrochloride
  • 3-Azidopropylamine Hydrochloride

Comparison: 5-Azido-1-pentanamine Hydrochloride is unique due to its specific chain length and the position of the azide group. Compared to 4-Azidobutylamine Hydrochloride and 6-Azidohexylamine Hydrochloride, it offers a balance between reactivity and stability. The chain length influences the compound’s solubility, reactivity, and suitability for various applications .

Properties

IUPAC Name

5-azidopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4.ClH/c6-4-2-1-3-5-8-9-7;/h1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQZCVINXYATJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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